molecular formula C23H51N2O5P B10786745 (2-amino-3-hydroxyoctadecyl) 2-(trimethylazaniumyl)ethyl phosphate

(2-amino-3-hydroxyoctadecyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B10786745
M. Wt: 466.6 g/mol
InChI Key: GSEOJHIBPQRSNH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lyso-Dihydrosphingomyelin (d18:0) typically involves the hydrogenation of lysosphingomyelin (d18:1) to remove the double bond. This process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of Lyso-Dihydrosphingomyelin (d18:0) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure complete saturation of the double bond. The product is then purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Lyso-Dihydrosphingomyelin (d18:0) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lyso-Dihydrosphingomyelin (d18:0) has a wide range of applications in scientific research:

    Chemistry: Used as a standard in lipidomics studies to analyze lipid composition in biological samples.

    Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.

    Medicine: Studied for its potential therapeutic effects in diseases such as Niemann-Pick disease and multiple sclerosis.

    Industry: Utilized in the development of lipid-based drug delivery systems and cosmetics.

Mechanism of Action

Lyso-Dihydrosphingomyelin (d18:0) exerts its effects by interacting with specific molecular targets and pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinase and ceramidase. This modulation affects the levels of bioactive sphingolipids, which in turn influence cellular processes like apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lyso-Dihydrosphingomyelin (d18:0) is unique due to its saturated nature, which affects its physical properties and biological activities. The absence of the double bond makes it more stable and less prone to oxidation compared to its unsaturated counterparts .

Properties

Molecular Formula

C23H51N2O5P

Molecular Weight

466.6 g/mol

IUPAC Name

(2-amino-3-hydroxyoctadecyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3

InChI Key

GSEOJHIBPQRSNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O

Origin of Product

United States

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